3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile
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Overview
Description
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a benzothiophene ring, with a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. For example, the use of environmentally benign organoboron reagents in the Suzuki–Miyaura coupling reaction makes it a favorable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, which can lead to increased biological activity . The compound may also inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone (F3C–CO–CF3): A compound with two trifluoromethyl groups, used in organic synthesis.
Uniqueness
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is unique due to its combination of a trifluoromethyl group, a benzothiophene ring, and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
617706-26-0 |
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Molecular Formula |
C10H4F3NS |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H |
InChI Key |
ZLPMBORNSHARBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F |
Origin of Product |
United States |
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